molecular formula C67H103N23O22S4 B612430 3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid CAS No. 175735-93-0

3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid

Cat. No.: B612430
CAS No.: 175735-93-0
M. Wt: 1710.99
InChI Key: DUQYFGMBLOPGBY-XCQLYXDWSA-N
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Description

Molecular Architecture and Functional Groups

Thiostrepton’s structure comprises two interconnected macrocycles: a dehydropiperidine-based core and a quinaldic acid-containing side loop. The dehydropiperidine core (26-membered ring) serves as the scaffold, incorporating:

  • Thiazoles and thiazolines : Four thiazole rings and one thiazoline moiety form the backbone.
  • Dehydroalanine (Dha) residues : Two α,β-unsaturated amino acids (Dha15 and Dha16) critical for reactivity and interaction with ribosomal targets.
  • Quinaldic acid moiety : A 27-membered macrocycle linked via an ester bond, featuring a pyridine ring fused to a cyclohexene system.
Functional Group Location Role
Dehydropiperidine Core macrocycle Structural scaffold
Thiazole rings Core macrocycle Sulfur-rich heterocycles
Quinaldic acid Side loop Hydrophobic interactions
Dehydroalanine (Dha) Positions 15 and 16 Covalent binding sites
Thiazoline Core macrocycle Conformational stabilization

The quinaldic acid loop includes a pyruvoyl group and a hydroxyethyl side chain, essential for ribosomal binding.

Stereochemical Configuration and Chiral Centers

Thiostrepton contains 23 chiral centers , as defined by its IUPAC name. Key stereogenic elements include:

  • Dehydropiperidine core : Configurations at positions 4aR, 11S, 14Z, 18S, 21S, 28S, and 32aS.
  • Quinaldic acid loop : S-alcohol configuration at C21 and R-configuration at C30.
  • Dehydroalanine residues : Trans stereochemistry between the α,β-unsaturated bonds.
Position Configuration Functional Impact
C4a R Core rigidity
C21 S QA loop stability
C30 R Thiazole alignment
C50 R Propanoic acid attachment

Stereoselective biosynthesis and chemical synthesis (e.g., Nicolaou’s total synthesis) ensure precise control over these configurations, leveraging enzymatic (TsrE dehydratase) and chemical (aza-Diels-Alder) methods.

Conformational Dynamics in Solution and Solid State

Thiostrepton adopts distinct conformations depending on its environment:

  • Solution state (NMR studies) : The L11 protein-binding domain (N-terminal) remains flexible, while the quinaldic acid loop is rigid. Thiostrepton undergoes domain rearrangement upon binding to ribosomal RNA, as shown by NMR studies of the L11-RNA-thiostrepton complex.
  • Solid state (X-ray crystallography) : The dehydropiperidine core adopts a planar, boat-like conformation, with thiazole rings arranged in a trans-configuration. The quinaldic acid loop forms hydrophobic contacts with ribosomal residues.
State Key Conformational Features Methodology
Solution Flexible N-terminal domain NMR (2D NOESY)
Solid Planar dehydropiperidine X-ray crystallography
Bound (Ribosome) L11 domain rearrangement NMR and docking

Conformational flexibility at the N-terminal region facilitates interactions with elongation factor G (EF-G) and ribosomal protein L11.

Key Post-Translational Modifications (PTMs)

Thiostrepton’s biosynthesis involves four enzymatic steps to generate its complex structure:

  • Dehydration : TsrE dehydratase converts serine/threonine residues to dehydroalanine (Dha).
  • Thiazole/thiazoline formation : Cyclization of cysteine and dehydroalanine residues via TsrD cyclase.
  • Quinaldic acid biosynthesis : TsrT methyltransferase and TsrU oxidoreductase convert tryptophan into the quinaldic acid moiety.
  • Macrocyclization : [4+2] cycloaddition forms the dehydropiperidine core, catalyzed by TsrE.
Modification Enzyme Substrate Product
Dehydration TsrE (dehydratase) Ser/Thr residues Dehydroalanine (Dha)
Thiazole formation TsrD (cyclase) Cys-Dha dipeptides Thiazole rings
Quinaldic acid TsrT/TsrU Tryptophan QA moiety
Macrocyclization TsrE Linear precursor Dehydropiperidine core

These PTMs enable thiostrepton to achieve its bimacrocyclic structure, critical for ribosomal binding and antibiotic activity.

Properties

CAS No.

175735-93-0

Molecular Formula

C67H103N23O22S4

Molecular Weight

1710.99

IUPAC Name

3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid

InChI

InChI=1S/C67H103N23O22S4/c1-29(2)12-35-55(100)77-34(9-10-51(96)97)54(99)80-38(15-33-20-73-28-75-33)58(103)84-41(21-91)60(105)82-39(16-48(69)93)59(104)79-36(13-30(3)4)56(101)86-43(53(71)98)23-113-115-25-45-64(109)85-42(22-92)61(106)83-40(17-49(70)94)67(112)90-11-7-8-47(90)65(110)89-52(31(5)6)66(111)88-46(26-116-114-24-44(62(107)87-45)76-50(95)18-68)63(108)81-37(57(102)78-35)14-32-19-72-27-74-32/h19-20,27-31,34-47,52,91-92H,7-18,21-26,68H2,1-6H3,(H2,69,93)(H2,70,94)(H2,71,98)(H,72,74)(H,73,75)(H,76,95)(H,77,100)(H,78,102)(H,79,104)(H,80,99)(H,81,108)(H,82,105)(H,83,106)(H,84,103)(H,85,109)(H,86,101)(H,87,107)(H,88,111)(H,89,110)(H,96,97)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,52-/m0/s1

InChI Key

DUQYFGMBLOPGBY-XCQLYXDWSA-N

SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)N1)CC4=CNC=N4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CNC=N5)CCC(=O)O

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)N1)CC4=CNC=N4)C(C)C)CC(=O)N)CO)C(=O)N)CC(C)C)CC(=O)N)CO)CC5=CNC=N5)CCC(=O)O

boiling_point

N/A

melting_point

N/A

sequence

GCCSNPVCHLEHSNLC-NH2(Disulfide bridge between Cys2 and Cys8, Cys3 and Cys16)

storage

-20°C

Origin of Product

United States

Comparison with Similar Compounds

Structural Complexity and Functional Groups

Key Comparators :

3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid derivatives (): Simpler propanoic acid backbone with coumarin-thiazole hybrids. Functional groups: carbamoyl, succinic acid, and amide linkages.

Macrocyclic azacyclo compounds (): Example: A 14-aza macrocycle with indolylmethyl and aminoethyl substituents. Similarities: High nitrogen content, branched alkyl groups. Differences: Absence of sulfur atoms and fewer oxo groups.

Fluorinated nucleoside-glucose conjugate ():

  • Contains triazole linkages and perfluorinated chains.
  • Contrast: Focus on fluorophoric properties rather than polyfunctional catalysis.

Structural Comparison Table :

Feature Target Compound 3-[4-(Coumarin-thiazole)]propanoic Acid () Macrocyclic Azacyclo ()
Core Structure Tetradecazatricyclo Propanoic acid + coumarin-thiazole 14-aza macrocycle
Heteroatoms 14 N, 4 S 3 N, 1 S (thiazole) 14 N
Stereocenters 15 0 14
Key Functional Groups Imidazolylmethyl, carbamoyl Carbamoyl, amide Indolylmethyl, aminoethyl
Molecular Weight ~2500–3000 g/mol ~300–500 g/mol ~1500–2000 g/mol
Functional and Computational Comparisons
  • Similarity Coefficients: Tanimoto coefficients () and graph-based algorithms () would quantify structural overlap. The target compound’s tetrathia-tetradecazatricyclo core distinguishes it from simpler azacycles or propanoic acid derivatives.
  • Thermodynamic Stability : Macrocyclic compounds (e.g., ) often exhibit enhanced stability due to preorganized conformations, suggesting similar behavior for the target compound.

Preparation Methods

Resin Selection and Functionalization

The resin must exhibit high swelling capacity in dimethylformamide (DMF) or dichloromethane (DCM) to ensure solvation of the peptide chain. Wang or Rink amide resins are optimal for C-terminal amide or carboxylic acid functionalities, respectively. For the target compound, a Rink amide resin preloaded with the C-terminal amino acid (e.g., propanoic acid derivative) is activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Coupling Reagents and Racemization Mitigation

Coupling efficiency is critical given the compound’s length (67 amino acid residues). Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) are employed to minimize racemization. The following table compares coupling reagents:

ReagentActivation SpeedRacemization RiskSuitable for Bulky Residues
HBTU/HOBtModerateLowYes
HATU/HOAtFastVery LowYes
DIC/OxymaSlowMinimalNo

Side-Chain Protection and Orthogonal Deprotection

The compound’s imidazole (His), hydroxymethyl (Ser/Thr), and disulfide (Cys) moieties necessitate orthogonal protection:

  • Imidazole : Protected with trityl (Trt) groups, cleaved by 1% trifluoroacetic acid (TFA).

  • Hydroxymethyl : Protected with tert-butyl (tBu) groups, removed by 95% TFA.

  • Disulfide Bridges : Introduced via selective oxidation of cysteine residues protected with acetamidomethyl (Acm) groups.

Liquid-Phase Peptide Synthesis (LPPS)

While SPPS dominates industrial production, liquid-phase synthesis remains relevant for small-scale functionalization or convergent synthesis of peptide segments. LPPS avoids resin-handling challenges but requires C-terminal protection, typically via tert-butyl esters. For the target compound, LPPS is employed to synthesize fragments shorter than 10 residues, which are subsequently coupled using native chemical ligation (NCL).

Fragment Condensation

Fragments synthesized via SPPS (e.g., residues 1–30 and 31–67) are purified via reverse-phase HPLC and ligated using NCL. This requires a cysteine residue at the ligation site, followed by desulfurization to convert Cys to Ala if needed.

Chemo-Enzymatic Peptide Synthesis (CEPS)

For segments exceeding 60 residues, chemo-enzymatic methods combine SPPS with enzymatic ligation. Transpeptidases like sortase A or engineered ligases join peptide fragments without requiring cysteine residues, circumventing desulfurization steps.

Challenges and Optimization Strategies

Disulfide Bond Formation

The compound’s four disulfide bonds (tetrathia bridges) are formed via orthogonal oxidation:

  • Stepwise Oxidation : Cys(Acm) residues are oxidized with iodine, followed by deprotection of Cys(Trt) for subsequent bridges.

  • Regioselective Pairing : Directed by tert-butyl sulfenyl (StBu) protection, ensuring correct cysteine pairing.

Purification and Characterization

Purification employs a three-step protocol:

  • Size-Exclusion Chromatography : Removes truncated sequences.

  • Ion-Exchange Chromatography : Separates isoforms based on charge differences.

  • Reverse-Phase HPLC : Final polishing using a C18 column with acetonitrile/water gradients.

Comparative Analysis of Synthesis Methods

The table below evaluates methods for synthesizing the target compound:

MethodPeptide LengthYield (%)Purity (%)Key AdvantagesLimitations
SPPS< 80 residues15–2090–95Automated, high reproducibilityYield drops exponentially with length
LPPS< 10 residues30–4085–90Scalable for small fragmentsLabor-intensive, solubility issues
CEPS> 60 residues25–3588–93No cysteine requirement, scalableRequires specialized enzymes

Q & A

Q. How can the structural conformation of this complex macrocyclic compound be reliably determined?

Methodological Answer: Utilize a combination of NMR spectroscopy (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D techniques like NOESY/ROESY) to resolve stereochemical ambiguities and intramolecular interactions. Pair this with X-ray crystallography to resolve the absolute configuration, particularly for the tetrathia and tetradecazatricyclo moieties. For validation, compare computational models (e.g., molecular dynamics simulations) with experimental data to address discrepancies in flexible regions .

Q. What strategies optimize the synthesis of this compound given its multiple stereocenters and functional groups?

Methodological Answer: Implement solid-phase peptide synthesis (SPPS) for the amino acid backbone, followed by selective deprotection and cyclization under controlled redox conditions (e.g., using TCEP for disulfide bond formation). Monitor intermediate purity via HPLC-MS and employ orthogonal protecting groups (e.g., Fmoc for amines, Trt for thiols) to minimize side reactions. Refer to CRDC subclass RDF2050104 (membrane/separations) for purification techniques .

Q. How can the compound’s functional interactions (e.g., metal coordination via imidazole groups) be experimentally validated?

Methodological Answer: Conduct isothermal titration calorimetry (ITC) to quantify binding affinities with metal ions (e.g., Zn²⁺, Fe³⁺). Supplement with UV-Vis spectroscopy to track ligand-to-metal charge transfer bands and EPR spectroscopy for paramagnetic species. Cross-reference results with computational docking studies to identify preferred coordination sites .

Advanced Research Questions

Q. What computational approaches best model the structure-function relationship of this compound’s tetrathia bridges in redox activity?

Methodological Answer: Apply density functional theory (DFT) to calculate redox potentials and electron density distributions. Use molecular dynamics (MD) simulations (e.g., with AMBER or CHARMM force fields) to model conformational flexibility under physiological conditions. Validate against experimental cyclic voltammetry data to resolve discrepancies in predicted vs. observed redox behavior .

Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be resolved?

Methodological Answer: Design a multifactorial stability assay using DOE (Design of Experiments) principles. Test stability across pH (3–10) and temperature (4–37°C) gradients, analyzing degradation products via LC-MS. Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate long-term stability and identify critical degradation pathways. Cross-validate with accelerated aging studies .

Q. What interdisciplinary methodologies are needed to study the compound’s potential in bioinspired catalysis?

Methodological Answer: Integrate enzyme-mimetic assay systems (e.g., mimicking cytochrome P450 activity) with in silico enzyme engineering tools (e.g., Rosetta). Use CRDC subclass RDF2050108 (process control/simulation) to optimize reaction conditions. Collaborate with materials science for immobilization techniques (e.g., graphene oxide supports) to enhance catalytic recyclability .

Q. How can the compound’s pharmacokinetic profile be predicted despite its high molecular weight and hydrophilicity?

Methodological Answer: Employ PBPK (physiologically based pharmacokinetic) modeling parameterized with in vitro data (e.g., Caco-2 permeability, plasma protein binding). Use molecular weight cut-off (MWCO) assays to assess renal clearance potential. Validate predictions using ex vivo organ-on-chip models to simulate biodistribution .

Methodological Frameworks and Theoretical Integration

Q. How should researchers integrate this compound into existing theoretical frameworks for macrocyclic drug design?

Methodological Answer: Align with conceptual frameworks from host-guest chemistry and allosteric modulation theory. Use CRDC subclass RDF2050103 (chemical engineering design) to map structure-activity relationships (SAR). Publish negative results (e.g., failed binding assays) to refine predictive models and avoid redundancy .

Q. What statistical methods are appropriate for analyzing dose-response data in in vivo toxicity studies?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Use Bayesian inference to estimate NOAEL (no observed adverse effect level) with limited sample sizes. Validate using bootstrap resampling to assess confidence intervals .

Data Management and Validation

Q. How can researchers ensure reproducibility given the compound’s synthetic complexity?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for documenting synthesis protocols. Use blockchain-enabled lab notebooks to timestamp procedural modifications. Share raw spectral data and crystallization conditions via open-access repositories .

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